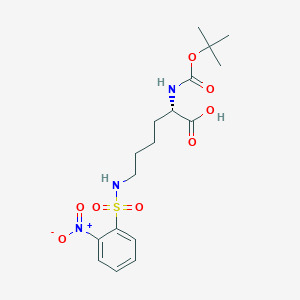

Boc-L-赖氨酸(Ns)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-L-Lys(NS)-OH is a chemical compound that belongs to the class of amino acid derivatives. It is widely used in scientific research for various applications, including drug discovery, peptide synthesis, and biochemical studies.

科学研究应用

合成有机化学

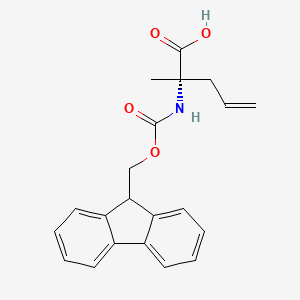

叔丁氧羰基(Boc)基团是合成有机化学中多步反应中最常用的胺保护基之一 {svg_1}. 它在复杂有机分子的合成中起着至关重要的作用,通过保护胺基免受不必要的反应 {svg_2}.

肽合成

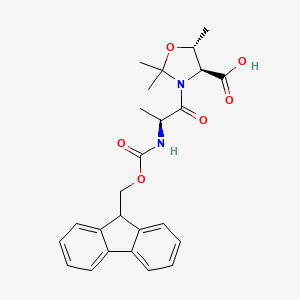

Boc-L-赖氨酸(Ns)-OH 也用于肽合成 {svg_3}. Boc 基团在合成过程中保护氨基酸的胺基,允许形成肽键而不会受到胺基的干扰 {svg_4}.

N-Boc 脱保护

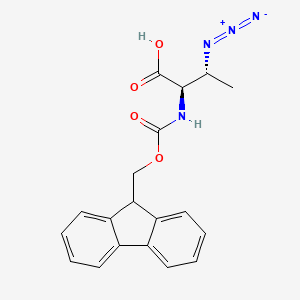

已描述了一种使用胆碱氯化物/对甲苯磺酸深共熔溶剂(DES)进行 N-Boc 脱保护的有效且可持续的方法 {svg_5}. 该方法允许以优异的产率脱保护各种 N-Boc 衍生物 {svg_6}.

绿色化学

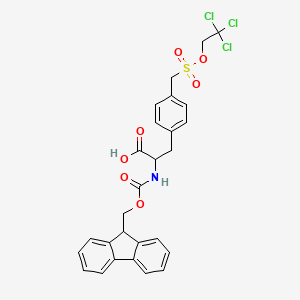

使用 this compound 符合绿色化学的原则 {svg_7}. 脱保护过程对环境友好,避免使用有害溶剂和高温 {svg_8}.

凝胶能力

已合成 Fmoc 或 Boc 单取代环(L-赖氨酸-L-赖氨酸)s,并发现它们可以用作有机凝胶剂 {svg_9}. 它们可以在醇类、取代苯和氯代溶剂中形成稳定的热可逆有机凝胶 {svg_10}.

纳米材料合成

这些凝胶剂自组装成 3D 纳米纤维、纳米带或纳米管网络结构 {svg_11}. 这种特性使它们在纳米材料合成中非常有用 {svg_12}.

作用机制

Target of Action

The primary target of Boc-l-lys(ns)-oh is the N-tert-butyloxycarbonyl (N-Boc) group . The N-Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Mode of Action

Boc-l-lys(ns)-oh interacts with its target, the N-Boc group, through a process known as deprotection . Deprotection is a chemical reaction that removes a protecting group from a molecule. In the case of Boc-l-lys(ns)-oh, the deprotection of the N-Boc group is achieved by using oxalyl chloride in methanol . This reaction takes place under room temperature conditions .

Biochemical Pathways

The deprotection of the N-Boc group affects the biochemical pathways of the compound. The removal of the N-Boc group allows the amino group to participate in subsequent reactions . This can lead to the formation of new compounds, including medicinally active compounds .

Pharmacokinetics

The deprotection process can potentially influence these properties by altering the compound’s structure .

Result of Action

The result of the action of Boc-l-lys(ns)-oh is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This can lead to the formation of new compounds, including medicinally active compounds .

Action Environment

The action of Boc-l-lys(ns)-oh can be influenced by environmental factors. For example, the deprotection reaction takes place under room temperature conditions . Additionally, the use of oxalyl chloride in methanol as a deprotecting agent suggests that the reaction environment needs to be controlled to prevent unwanted side reactions .

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O8S/c1-17(2,3)28-16(23)19-12(15(21)22)8-6-7-11-18-29(26,27)14-10-5-4-9-13(14)20(24)25/h4-5,9-10,12,18H,6-8,11H2,1-3H3,(H,19,23)(H,21,22)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWIGZMAQNMNOK-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

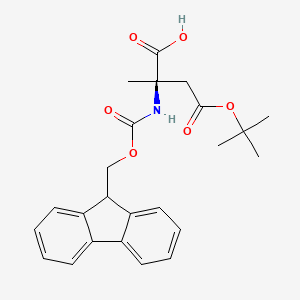

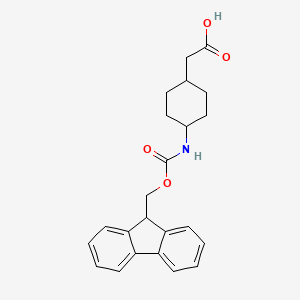

![Fmoc-[D]Ala-OH](/img/structure/B613610.png)

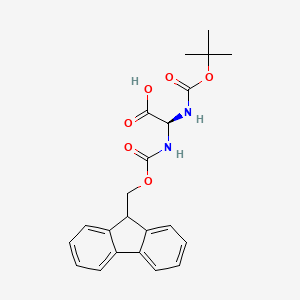

![Fmoc-[D]Leu-OH](/img/structure/B613611.png)